molecular formula C16H13NO2 B1532816 4-(Benzyloxy)-1H-indole-2-carbaldehyde CAS No. 38175-39-2

4-(Benzyloxy)-1H-indole-2-carbaldehyde

Cat. No.: B1532816
CAS No.: 38175-39-2
M. Wt: 251.28 g/mol
InChI Key: OEFUXJSWIVUJLA-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1H-indole-2-carbaldehyde is a high-purity chemical building block designed for advanced research and development. As a multifunctional indole derivative, it serves as a crucial precursor in organic synthesis and medicinal chemistry. The aldehyde group at the 2-position and the benzyloxy group at the 4-position offer versatile reactive sites for constructing complex molecular architectures. This compound is primarily used as an intermediate in the synthesis of potential pharmaceutical agents. Indole-based structures are of significant interest in drug discovery for their diverse biological activities. Based on its structural features, it is a valuable scaffold for developing novel compounds for biochemical screening and for studying enzyme inhibition and receptor binding interactions. The benzyloxy-protecting group provides strategic advantages in multi-step synthetic pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment. For specific storage and handling information, please refer to the product's certificate of analysis.

Properties

IUPAC Name

4-phenylmethoxy-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-10-13-9-14-15(17-13)7-4-8-16(14)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFUXJSWIVUJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis begins with the preparation or procurement of an indole derivative that can be selectively functionalized at the 4-position. Indole itself or substituted indoles can be used depending on the desired substitution pattern.

Introduction of the Benzyloxy Group

The benzyloxy substituent at the 4-position is introduced by benzylation of the corresponding hydroxy-indole intermediate. This is typically achieved by reacting the 4-hydroxyindole derivative with benzyl chloride in the presence of a base such as potassium hydroxide (KOH) in methanolic or other suitable solvent conditions.

Reaction Example:

$$
\text{4-Hydroxyindole} + \text{Benzyl chloride} \xrightarrow[\text{KOH}]{\text{Methanol}} \text{4-(Benzyloxy)indole}
$$

This step is crucial for selective protection and functionalization of the oxygen atom.

Formylation at the 2-Position (Aldehyde Formation)

The aldehyde group at the 2-position is introduced by a formylation reaction, often the Vilsmeier-Haack reaction. This involves the use of reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which generate an electrophilic species that reacts with the indole ring at the 2-position.

Typical Conditions:

  • Reagents: DMF and POCl3
  • Temperature: 0°C to room temperature
  • Solvent: Usually DMF acts as both reagent and solvent

Reaction Scheme:

$$
\text{4-(Benzyloxy)indole} + \text{Vilsmeier reagent} \rightarrow \text{4-(Benzyloxy)-1H-indole-2-carbaldehyde}
$$

This reaction is highly regioselective for the 2-position of the indole ring.

Purification

The crude product obtained from the formylation reaction is purified by techniques such as column chromatography and recrystallization to achieve high purity of 4-(Benzyloxy)-1H-indole-2-carbaldehyde.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Benzylation Benzyl chloride, KOH, methanol 4-(Benzyloxy)indole 70-85 Selective O-benzylation at 4-position
2 Formylation (Vilsmeier-Haack) DMF, POCl3, 0°C to RT 4-(Benzyloxy)-1H-indole-2-carbaldehyde 60-80 Regioselective aldehyde introduction
3 Purification Column chromatography, recrystallization Pure final compound - Ensures high purity

Detailed Research Findings and Analysis

  • Selectivity: The Vilsmeier-Haack reaction is highly selective for the 2-position of the indole ring due to the electron-rich nature of this position, allowing for efficient formylation without affecting the benzyloxy group.

  • Reaction Optimization: Reaction temperature and reagent stoichiometry are critical for maximizing yield and minimizing side reactions such as overformylation or decomposition.

  • Industrial Considerations: For large-scale synthesis, continuous flow reactors and automated synthesis platforms can be employed to improve reproducibility and scalability. Advanced purification methods such as preparative HPLC may be used to ensure pharmaceutical-grade purity.

  • Alternative Methods: Some literature suggests alternative formylation methods, such as Reimer-Tiemann or Duff reactions, but these are generally less efficient or selective compared to the Vilsmeier-Haack approach for this substrate.

Summary Table of Key Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Benzylation + Vilsmeier-Haack Benzyl chloride, KOH, DMF, POCl3 High regioselectivity, well-established Requires careful control of conditions 60-85
Alternative formylation (Reimer-Tiemann) Chloroform, base Simpler reagents Lower selectivity, possible side reactions 40-60
Direct formylation with POCl3/DMF POCl3, DMF Efficient, regioselective Sensitive reagents, moisture sensitive 70-80

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 4-(Benzyloxy)-1H-indole-2-carboxylic acid.

    Reduction: 4-(Benzyloxy)-1H-indole-2-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-1H-indole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1H-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 4-(Benzyloxy)-1H-indole-2-carbaldehyde and related indole-carbaldehydes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
4-(Benzyloxy)-1H-indole-2-carbaldehyde 38175-39-2 C₁₆H₁₃NO₂ 251.29 4-benzyloxy, 2-carbaldehyde Lipophilic, reactive aldehyde
5-Benzyloxyindole-3-carboxaldehyde 6953-22-6 C₁₆H₁₃NO₂ 251.29 5-benzyloxy, 3-carbaldehyde Altered regiochemistry
4-Benzyloxyindole-3-carbaldehyde 7042-71-9 C₁₆H₁₃NO₂ 251.29 4-benzyloxy, 3-carbaldehyde Aldehyde at 3-position
1H-Indole-4-carbaldehyde 1074-86-8 C₉H₇NO 145.16 4-carbaldehyde Simpler structure, no benzyloxy
5-Hydroxy-1H-indole-3-carbaldehyde 3414-19-5 C₉H₇NO₂ 161.16 5-hydroxy, 3-carbaldehyde Polar due to -OH group

Notes:

  • Regiochemical Differences : The position of the aldehyde group (2 vs. 3) significantly impacts reactivity. For example, 4-(Benzyloxy)-1H-indole-2-carbaldehyde may undergo nucleophilic attacks at the 2-position aldehyde more readily than its 3-carbaldehyde analogs .
  • Substituent Effects : The benzyloxy group in 4-(Benzyloxy)-1H-indole-2-carbaldehyde increases molecular weight and lipophilicity compared to unsubstituted analogs like 1H-Indole-4-carbaldehyde. This could reduce aqueous solubility but improve membrane permeability in biological systems .

Physicochemical Properties

  • Solubility : The benzyloxy group in 4-(Benzyloxy)-1H-indole-2-carbaldehyde likely reduces water solubility compared to hydroxylated analogs (e.g., 5-Hydroxy-1H-indole-3-carbaldehyde), which benefit from hydrogen bonding via the -OH group .
  • Reactivity : Aldehydes at the 2-position (as in the target compound) may exhibit different electronic effects compared to 3-position aldehydes due to conjugation with the indole ring’s π-system. This could influence their participation in condensation or nucleophilic addition reactions .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(Benzyloxy)-1H-indole-2-carbaldehyde?

Answer:
The synthesis typically involves functionalization of the indole core. A key approach includes:

  • Formylation at the 2-position : Reacting 4-hydroxyindole with benzyl bromide to introduce the benzyloxy group, followed by Vilsmeier-Haack formylation to install the aldehyde at the 2-position .
  • Alternative routes : Use of indole-2-carboxylic acid derivatives (e.g., esters) as intermediates, followed by oxidation or deprotection steps .
    Validation : Characterization via 1H-NMR^1 \text{H-NMR} (to confirm aldehyde proton at δ 9.8–10.2 ppm) and HPLC (to ensure purity >95%) is critical .

Advanced: How does the benzyloxy substituent at the 4-position influence regioselective reactions on the indole core?

Answer:
The benzyloxy group acts as an electron-donating substituent, directing electrophilic substitution to the 5- and 7-positions of the indole ring. This regioselectivity is critical for:

  • Cross-coupling reactions : Suzuki-Miyaura coupling at the 5-position is favored due to increased electron density .
  • Challenges : Steric hindrance from the benzyl group may reduce reactivity at the 3-position, necessitating optimized catalysts (e.g., Pd(PPh3_3)4_4) .
    Contradictions : Some studies report unexpected substitution at the 3-position under high-temperature conditions, highlighting the need for controlled reaction parameters .

Basic: What analytical techniques are essential for characterizing 4-(Benzyloxy)-1H-indole-2-carbaldehyde?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H-NMR^1 \text{H-NMR} confirms the aldehyde proton (singlet near δ 10.0 ppm) and benzyloxy group (multiplet at δ 5.1–5.3 ppm for CH2_2). 13C-NMR^{13} \text{C-NMR} verifies the carbonyl carbon at δ ~190 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98% by area normalization) and identifies impurities from incomplete benzylation .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks matching the molecular weight (C16_{16}H13_{13}NO2_2; theoretical 251.09 g/mol) .

Advanced: How can low yields during the alkylation of 4-hydroxyindole precursors be mitigated?

Answer:
Low yields often arise from incomplete benzylation or side reactions. Strategies include:

  • Optimized reaction conditions : Use of anhydrous DMF as a solvent, excess benzyl bromide (1.5–2.0 equiv), and potassium carbonate as a base at 80–100°C for 12–24 hours .
  • Protection-deprotection : Temporary protection of the indole NH with a Boc group prevents competing N-alkylation, followed by deprotection under acidic conditions .
    Validation : Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) to track benzyloxy group incorporation .

Data Contradiction: Why do stability studies report conflicting degradation profiles for 4-(Benzyloxy)-1H-indole-2-carbaldehyde?

Answer:
Discrepancies arise from storage conditions and solvent systems:

  • Light sensitivity : The aldehyde group is prone to photooxidation, leading to carboxylic acid formation. Studies using amber vials under inert gas report longer stability .
  • Temperature : Storage at -20°C in anhydrous DMSO or ethanol preserves integrity, while room temperature accelerates decomposition .
    Resolution : Standardize storage protocols (e.g., -20°C, desiccated) and conduct accelerated stability studies under ICH guidelines .

Application: What role does 4-(Benzyloxy)-1H-indole-2-carbaldehyde play in medicinal chemistry research?

Answer:
The compound serves as a versatile intermediate:

  • Anticancer agents : The aldehyde group enables condensation with hydrazines to form hydrazone derivatives, which are evaluated for kinase inhibition .
  • Antimicrobial scaffolds : Coupling with thiosemicarbazides generates thiazolidinone analogs with activity against resistant bacterial strains .
    Mechanistic Insight : Molecular docking studies suggest the benzyloxy group enhances binding to hydrophobic pockets in target proteins .

Advanced: How can computational methods guide the optimization of reactions involving 4-(Benzyloxy)-1H-indole-2-carbaldehyde?

Answer:

  • DFT calculations : Predict electrophilic aromatic substitution sites by analyzing Fukui indices and electron density maps .
  • Molecular dynamics : Simulate steric effects of the benzyloxy group to design catalysts (e.g., bulky ligands for Pd-catalyzed couplings) .
    Validation : Compare computational results with experimental regioselectivity data from 1H-NMR^1 \text{H-NMR} .

Basic: What safety precautions are required when handling 4-(Benzyloxy)-1H-indole-2-carbaldehyde?

Answer:

  • Hazards : Skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335) .
  • Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite) .
    First Aid : Rinse eyes with water for 15 minutes; seek medical attention if ingested .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-1H-indole-2-carbaldehyde
Reactant of Route 2
4-(Benzyloxy)-1H-indole-2-carbaldehyde

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